molecular formula C21H18FN5O3S B2417824 N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-01-3

N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2417824
CAS No.: 894057-01-3
M. Wt: 439.47
InChI Key: ZHVMMYCDKZSPBA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core, a fluorophenyl group, and a dimethoxyphenyl moiety

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the fluorophenyl and dimethoxyphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethoxyphenyl moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxyphenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding properties.

    N-(3,4-dimethoxyphenyl)-2-((6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: The presence of a methyl group can influence the compound’s hydrophobicity and overall biological activity.

    N-(3,4-dimethoxyphenyl)-2-((6-(4-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: The nitrophenyl group introduces electron-withdrawing effects, potentially altering the compound’s chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-17-9-7-15(11-18(17)30-2)23-20(28)12-31-21-25-24-19-10-8-16(26-27(19)21)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMMYCDKZSPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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